![molecular formula C23H34BrN B14615981 1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine CAS No. 60601-80-1](/img/structure/B14615981.png)
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine is a complex organic compound that features a bromophenyl group, a prop-1-en-1-yl linkage, and a piperidine ring substituted with a cyclohexylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenylpropene derivative to introduce the bromine atom at the desired position.
Alkylation of Piperidine: The piperidine ring is alkylated using a cyclohexylpropyl halide under basic conditions to form the substituted piperidine.
Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the alkylated piperidine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the double bond or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group in place of the bromine atom.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological pathways.
Materials Science: It may be used in the synthesis of novel polymers or materials with specific electronic properties.
Biological Studies: The compound can serve as a probe to study biological processes, such as enzyme interactions or receptor binding.
Wirkmechanismus
The mechanism of action of 1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-(4-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine: Similar structure but with the bromine atom at a different position.
1-[2-(3-Chlorophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine: Similar structure but with a chlorine atom instead of bromine.
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylmethyl)piperidine: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the bromine atom and the cyclohexylpropyl group can confer distinct electronic and steric properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
60601-80-1 |
|---|---|
Molekularformel |
C23H34BrN |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
1-[2-(3-bromophenyl)prop-1-enyl]-2-(3-cyclohexylpropyl)piperidine |
InChI |
InChI=1S/C23H34BrN/c1-19(21-12-8-13-22(24)17-21)18-25-16-6-5-14-23(25)15-7-11-20-9-3-2-4-10-20/h8,12-13,17-18,20,23H,2-7,9-11,14-16H2,1H3 |
InChI-Schlüssel |
AIWMWSXJDLUMCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CN1CCCCC1CCCC2CCCCC2)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


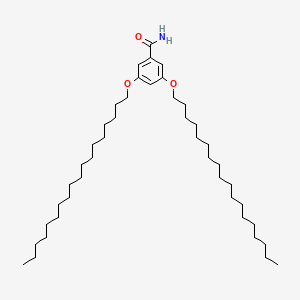


![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)
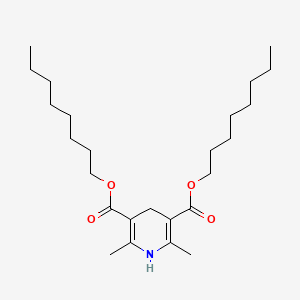
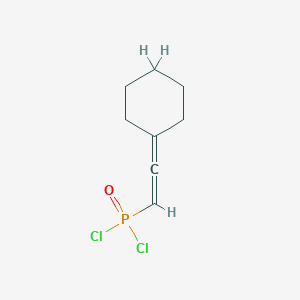
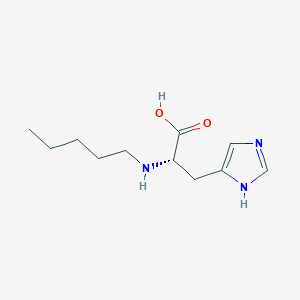
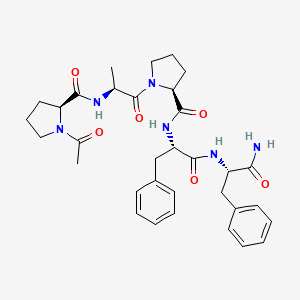
![2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14615945.png)
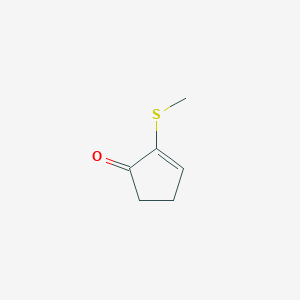
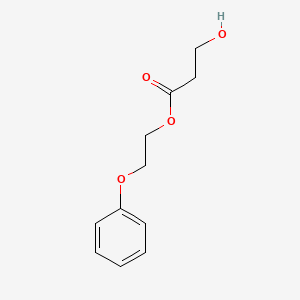
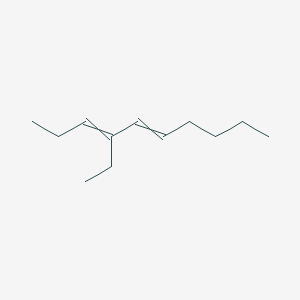
![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
